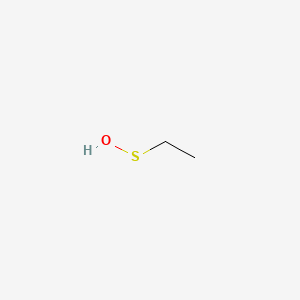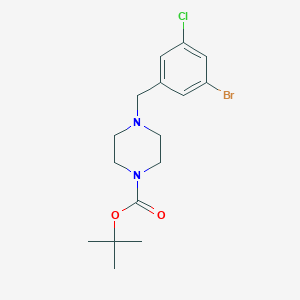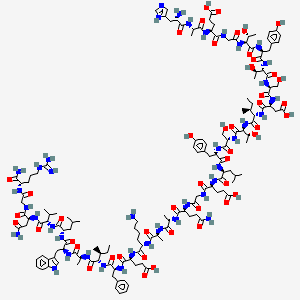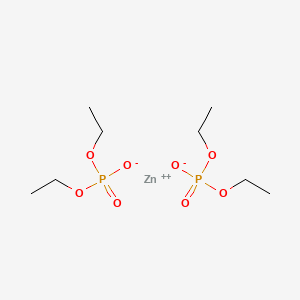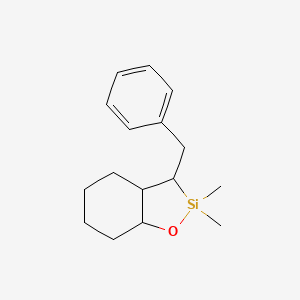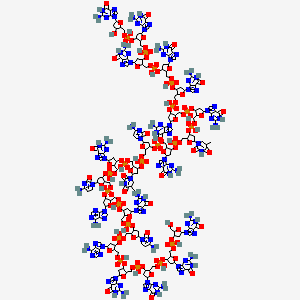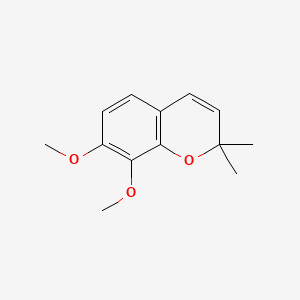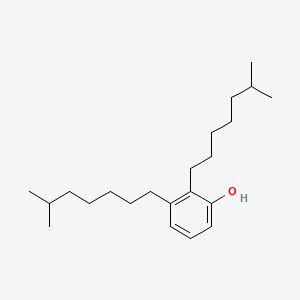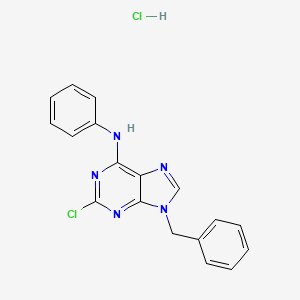
Calcium hexabromosilicate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium hexabromosilicate(2-) is a chemical compound with the molecular formula Br6CaSi. It is known for its unique structure, which includes a calcium ion coordinated with six bromine atoms and a silicon atom. This compound has a molecular weight of 547.59 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium hexabromosilicate(2-) can be synthesized through various methods. One common approach involves the reaction of calcium bromide with silicon tetrabromide under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
[ \text{CaBr}_2 + \text{SiBr}_4 \rightarrow \text{Ca[SiBr}_6\text{]} ]
The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of calcium hexabromosilicate(2-) often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Calcium hexabromosilicate(2-) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert calcium hexabromosilicate(2-) to lower oxidation state compounds.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with calcium hexabromosilicate(2-) include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out in solvents like acetonitrile or dichloromethane under controlled temperatures and pressures .
Major Products Formed
The major products formed from reactions involving calcium hexabromosilicate(2-) depend on the specific reaction conditions. For example, oxidation reactions may yield calcium hexabromosilicate(4-), while substitution reactions can produce compounds like calcium hexachlorosilicate(2-) .
Scientific Research Applications
Calcium hexabromosilicate(2-) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of calcium hexabromosilicate(2-) involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins and enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Calcium hexabromosilicate(2-) can be compared with other similar compounds, such as:
- Calcium hexachlorosilicate(2-)
- Calcium hexafluorosilicate(2-)
- Calcium hexaiodosilicate(2-)
Uniqueness
What sets calcium hexabromosilicate(2-) apart from these similar compounds is its unique combination of calcium, silicon, and bromine atoms. This specific arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
97158-17-3 |
|---|---|
Molecular Formula |
Br6CaSi |
Molecular Weight |
547.6 g/mol |
IUPAC Name |
calcium;hexabromosilicon(2-) |
InChI |
InChI=1S/Br6Si.Ca/c1-7(2,3,4,5)6;/q-2;+2 |
InChI Key |
NXECMOZIKJGHJS-UHFFFAOYSA-N |
Canonical SMILES |
[Si-2](Br)(Br)(Br)(Br)(Br)Br.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


